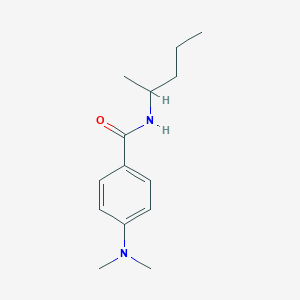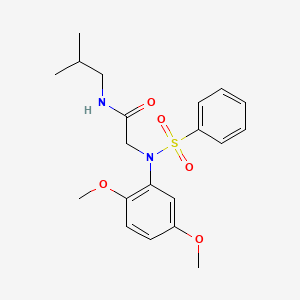
4-(dimethylamino)-N-(1-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-(1-methylbutyl)benzamide, also known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(1-methylbutyl)benzamide is not fully understood, but it is thought to involve the modulation of ion channels, such as the voltage-gated sodium channel. 4-(dimethylamino)-N-(1-methylbutyl)benzamide has been found to bind to the extracellular domain of the channel, and to alter its gating properties. This modulation of ion channel activity may underlie the effects of 4-(dimethylamino)-N-(1-methylbutyl)benzamide on neuronal excitability and cancer cell growth.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(1-methylbutyl)benzamide has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the potential for use as a treatment for neuropathic pain. 4-(dimethylamino)-N-(1-methylbutyl)benzamide has also been found to have antioxidant properties, and to be a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-(dimethylamino)-N-(1-methylbutyl)benzamide for lab experiments is its wide range of potential applications, including neuroscience, cancer research, and drug discovery. 4-(dimethylamino)-N-(1-methylbutyl)benzamide is also relatively easy to synthesize, and its effects on ion channel activity can be easily measured using electrophysiological techniques. However, one limitation of 4-(dimethylamino)-N-(1-methylbutyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 4-(dimethylamino)-N-(1-methylbutyl)benzamide. One area of interest is the development of novel compounds based on the 4-(dimethylamino)-N-(1-methylbutyl)benzamide scaffold, with potential therapeutic applications in a range of areas. Another area of interest is the investigation of the mechanism of action of 4-(dimethylamino)-N-(1-methylbutyl)benzamide, and the development of more selective modulators of ion channel activity. Additionally, further research is needed to investigate the potential applications of 4-(dimethylamino)-N-(1-methylbutyl)benzamide in the treatment of oxidative stress-related diseases.
Synthesis Methods
4-(dimethylamino)-N-(1-methylbutyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with N,N-dimethyl-1-bromobutane in the presence of a base, such as potassium carbonate. Other methods involve the reaction of 4-aminobenzamide with 1-chloro-3-methylbutane in the presence of a base, or the reaction of 4-aminobenzamide with 1-bromo-3-methylbutane in the presence of a catalyst, such as palladium on carbon.
Scientific Research Applications
4-(dimethylamino)-N-(1-methylbutyl)benzamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(dimethylamino)-N-(1-methylbutyl)benzamide has been found to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to have potential as a treatment for neuropathic pain. In cancer research, 4-(dimethylamino)-N-(1-methylbutyl)benzamide has been found to inhibit the growth of cancer cells, and to have potential as a chemotherapeutic agent. In drug discovery, 4-(dimethylamino)-N-(1-methylbutyl)benzamide has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
properties
IUPAC Name |
4-(dimethylamino)-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-6-11(2)15-14(17)12-7-9-13(10-8-12)16(3)4/h7-11H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWOJGRXJSTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pentan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4963193.png)
![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)
![ethyl 2-[({[2-(acetylamino)-3-phenylacryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4963217.png)
![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)
amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4963252.png)

![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963282.png)